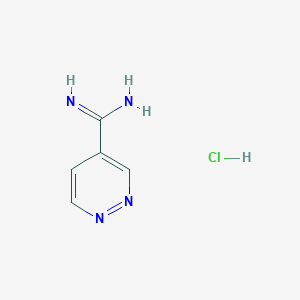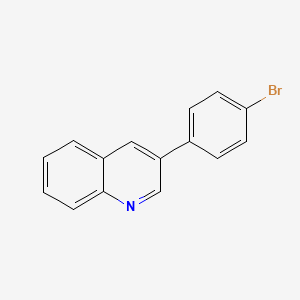
3-(4-Bromophenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-bromophenyl group. Quinolines are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties . The presence of the bromine atom in the 4-position of the phenyl ring enhances the compound’s reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and the use of ionic liquids have been explored to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinolines, while oxidation and reduction can lead to quinoline N-oxides or dihydroquinolines .
Scientific Research Applications
3-(4-Bromophenyl)quinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)quinoline depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . The bromine atom can enhance binding affinity and specificity by interacting with target proteins through halogen bonding .
Comparison with Similar Compounds
4-Bromoquinoline: Lacks the phenyl substitution, making it less versatile in certain reactions.
3-Phenylquinoline: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Quinoline: The parent compound, which is less reactive but serves as a fundamental scaffold for many derivatives.
Uniqueness: 3-(4-Bromophenyl)quinoline is unique due to the combined presence of the bromine atom and the phenyl group, which enhances its reactivity and versatility in chemical syntheses. This dual substitution allows for a broader range of chemical modifications and applications compared to its simpler analogs .
Properties
Molecular Formula |
C15H10BrN |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)quinoline |
InChI |
InChI=1S/C15H10BrN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H |
InChI Key |
KGOHDCWNBBMUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


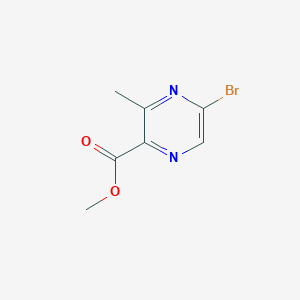
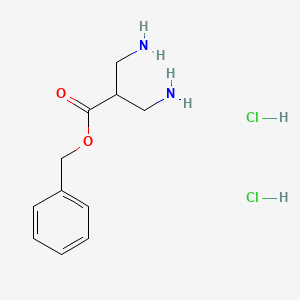
![(S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13676972.png)
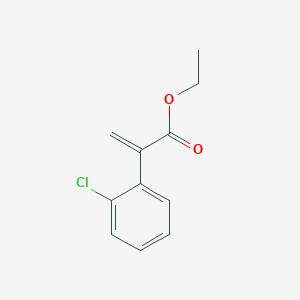
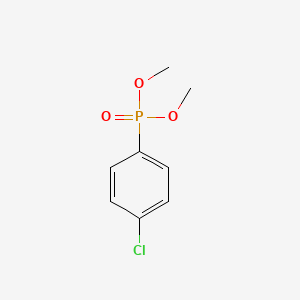
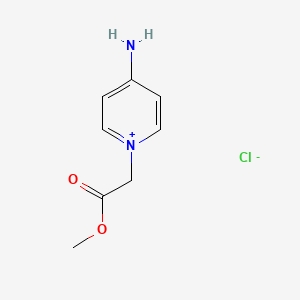
![1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13677010.png)

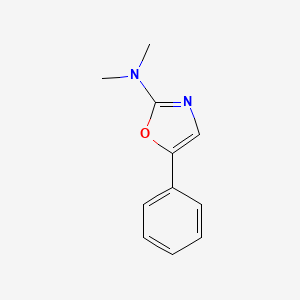

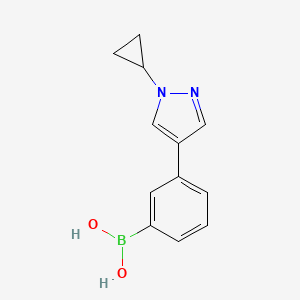
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)

